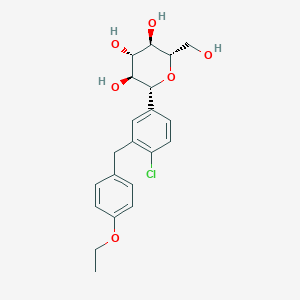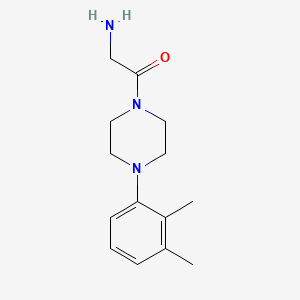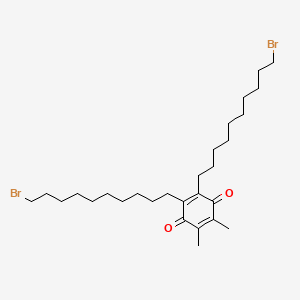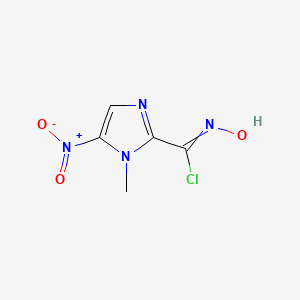
N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride: is a chemical compound belonging to the class of nitroimidazoles. Nitroimidazoles are known for their antimicrobial properties and are widely used in veterinary medicine and human healthcare. This compound is a hydroxy metabolite of nitroimidazole antibiotics and has therapeutic applications in the treatment and prevention of certain bacterial and protozoal diseases in poultry and swine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride typically involves the nitration of imidazole derivatives followed by subsequent hydroxylation and chlorination steps. The reaction conditions include the use of strong acids, oxidizing agents, and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis involving continuous flow reactors and automated control systems to ensure consistent quality and yield. The process involves the careful handling of hazardous chemicals and adherence to safety regulations to minimize environmental impact and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Chlorinating agents such as thionyl chloride or phosphorus pentachloride are used.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of chloro-substituted compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent in the synthesis of various nitroimidazole derivatives and as a building block in organic synthesis.
Biology: In biological research, it serves as a tool to study the mechanisms of antimicrobial resistance and the metabolic pathways of nitroimidazole drugs.
Medicine: In medicine, it is used in the development of new antimicrobial agents and in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: In the industry, it is utilized in the production of veterinary drugs and in the formulation of antimicrobial coatings for medical devices.
Mechanism of Action
The compound exerts its effects through the inhibition of microbial DNA synthesis. It targets the microbial enzymes involved in DNA replication and repair, leading to the disruption of the microbial cell cycle and eventual cell death. The molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Comparison with Similar Compounds
Metronidazole: A well-known nitroimidazole antibiotic used in human and veterinary medicine.
Dimetridazole: Another nitroimidazole used primarily in veterinary medicine.
Ipronidazole: A nitroimidazole derivative with similar antimicrobial properties.
Uniqueness: N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride is unique in its hydroxy metabolite structure, which enhances its solubility and bioavailability compared to other nitroimidazoles. This structural feature also contributes to its efficacy in treating infections caused by resistant strains of bacteria and protozoa.
Properties
Molecular Formula |
C5H5ClN4O3 |
|---|---|
Molecular Weight |
204.57 g/mol |
IUPAC Name |
N-hydroxy-1-methyl-5-nitroimidazole-2-carboximidoyl chloride |
InChI |
InChI=1S/C5H5ClN4O3/c1-9-3(10(12)13)2-7-5(9)4(6)8-11/h2,11H,1H3 |
InChI Key |
MBFFJKDOOUFFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(=NO)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-[3-(4-Acetyl-2-methoxyphenoxy)propoxy]-3-ethoxyphenyl]ethanone](/img/structure/B15355159.png)

![tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B15355170.png)

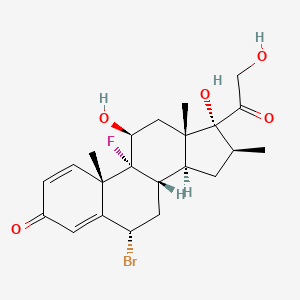
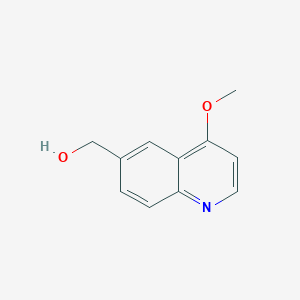
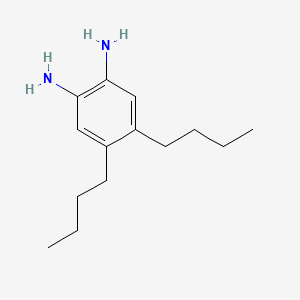
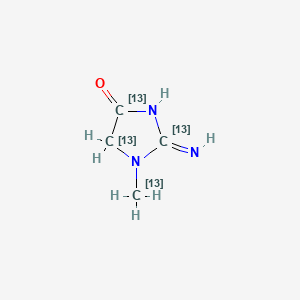
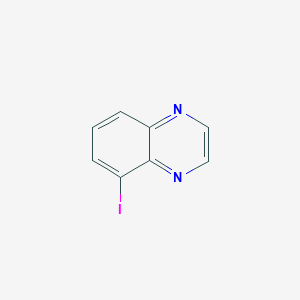
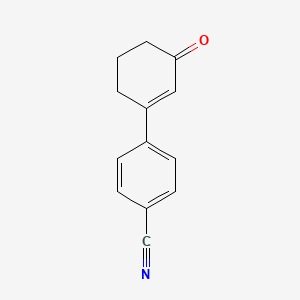
![Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
